molecular formula C17H13NO2 B13678917 (E)-2-Phenyl-4-(1-phenylethylidene)oxazol-5(4H)-one

(E)-2-Phenyl-4-(1-phenylethylidene)oxazol-5(4H)-one

Cat. No.: B13678917
M. Wt: 263.29 g/mol
InChI Key: TYPJAOYNIKQSCQ-UHFFFAOYSA-N
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Description

(E)-2-Phenyl-4-(1-phenylethylidene)oxazol-5(4H)-one is a chemical compound with the molecular formula C17H13NO2 and a molecular weight of 263.29 g/mol . This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Phenyl-4-(1-phenylethylidene)oxazol-5(4H)-one typically involves the condensation of benzaldehyde with 2-phenyl-4H-oxazol-5-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Phenyl-4-(1-phenylethylidene)oxazol-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced oxazole compounds .

Scientific Research Applications

(E)-2-Phenyl-4-(1-phenylethylidene)oxazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-Phenyl-4-(1-phenylethylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

2-phenyl-4-(1-phenylethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C17H13NO2/c1-12(13-8-4-2-5-9-13)15-17(19)20-16(18-15)14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

TYPJAOYNIKQSCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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